molecular formula C11H15BrN2O B8396068 6-Bromo-pyridine-2-carboxylic acid (2,2-dimethyl-propyl)-amide

6-Bromo-pyridine-2-carboxylic acid (2,2-dimethyl-propyl)-amide

Cat. No. B8396068
M. Wt: 271.15 g/mol
InChI Key: WIXUMXNXWOODFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090573B2

Procedure details

Prepared according to the procedure described in Example 33, Step 4, using 6-bromo-pyridine-2-carboxylic acid and neopentylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.[CH2:11]([NH2:16])[C:12]([CH3:15])([CH3:14])[CH3:13]>>[CH3:13][C:12]([CH3:15])([CH3:14])[CH2:11][NH:16][C:8]([C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Br:1])[N:7]=1)=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
CC(CNC(=O)C1=NC(=CC=C1)Br)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.